molecular formula C14H20O4 B073285 Dimethyl 1,3-adamantanedicarboxylate CAS No. 1459-95-6

Dimethyl 1,3-adamantanedicarboxylate

Cat. No. B073285
CAS RN: 1459-95-6
M. Wt: 252.31 g/mol
InChI Key: YXMDGBXGJKYMQL-UHFFFAOYSA-N
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Description

Dimethyl 1,3-adamantanedicarboxylate is a chemical compound related to adamantane, a bulky, cage-like structure. Adamantane and its derivatives have gained interest due to their unique chemical and physical properties.

Synthesis Analysis

  • Uranyl and Uranyl-3d Block Cation Complexes with 1,3-Adamantanedicarboxylate: The synthesis of 1,3-adamantanedicarboxylate (LH2) involves solvo-hydrothermal conditions with uranyl nitrate, resulting in a series of complexes with diverse architectures (Thuéry, Rivière, & Harrowfield, 2015).
  • Preparation of 1,3-Adamantanedicarboxylic Acid: This study details an efficient method for synthesizing 1,3-adamantanedicarboxylic acid from adamantane, which is a crucial precursor for dimethyl 1,3-adamantanedicarboxylate (Wu Li-ping, 2004).

Molecular Structure Analysis

  • Closed Uranyl-Dicarboxylate Oligomers: This paper discusses the structural aspects of uranyl-dicarboxylate oligomers, which are relevant to the understanding of 1,3-adamantanedicarboxylate's molecular structure (Thuéry, Atoini, & Harrowfield, 2018).
  • 1,3-Adamantanedicarboxylic Acid and 1,3-Adamantanediacetic Acid: This study provides insights into the structure of 1,3-adamantanedicarboxylic acid, which aids in understanding the molecular structure of its dimethyl derivative (Glidewell & Ferguson, 1996).

Chemical Reactions and Properties

  • Synthesis and Properties of 1,3-Disubstituted Ureas: This paper discusses the preparation of 1,3-disubstituted ureas containing adamantane, relevant to understanding the chemical reactivity of dimethyl 1,3-adamantanedicarboxylate (D'yachenko et al., 2023).

Physical Properties Analysis

  • Solvent Effects in Solvo-hydrothermal Synthesis: The study on solvent effects in the synthesis of uranyl ion complexes with 1,3-adamantanediacetate provides insight into the physical properties of these compounds, which is relevant for understanding dimethyl 1,3-adamantanedicarboxylate (Thuéry & Harrowfield, 2015).

Chemical Properties Analysis

  • Synthesis of Highly Substituted Adamantanones: This paper discusses the formation of adamantanone core structures and their functionality, offering insights into the chemical properties of adamantane derivatives, including dimethyl 1,3-adamantanedicarboxylate (Jung & Lee, 2014).

Scientific Research Applications

  • Uranyl and uranyl-3d block cation complexes with 1,3-adamantanedicarboxylate : This research focuses on the formation of complexes using 1,3-adamantanedicarboxylic acid with uranyl nitrate, revealing a range of architectures and properties, including luminescence and magnetic characteristics. The study highlights the potential for creating uranyl-containing polymers with unique physical properties (Thuéry, Rivière, & Harrowfield, 2015).

  • Pharmacological effects of 1,3-dimethyl-5-aminoadamantane : An older study examined the pharmacological action of 1,3-dimethyl-5-aminoadamantane in rats, suggesting its role in activating central dopamine neurons, with implications for neurological and psychiatric disorders (Maj, Sowińska, Baran, & Sarnek, 1974).

  • Synthesis and study of 6-hydroxy derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decane : This research involved the synthesis and structural analysis of derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo system, which is related to 1,3-adamantanedicarboxylate. The study provides insights into the molecular structure and stereoelectronic effects (Fernández et al., 1990).

  • Solvent effects in solvo-hydrothermal synthesis of uranyl ion complexes with 1,3-adamantanedicarboxylate : Investigating the impact of different organic solvents on the solvo-hydrothermal synthesis of uranyl ion complexes, this research offers insights into the synthesis process and resulting luminescence properties (Thuéry & Harrowfield, 2015).

  • Affinity of 1-aminoadamantanes for the sigma binding site in the human cortex : Explores the binding affinity of 1-aminoadamantane derivatives, including compounds related to 1,3-adamantanedicarboxylate, for sigma receptors in the human brain, with implications for the development of treatments for neurological disorders (Kornhuber, Schoppmeyer, & Riederer, 1993).

  • Colorless polyimides derived from adamantane-containing diamines : This study discusses the synthesis of adamantane-containing diamines and their application in creating polyimides with high thermal resistance and optical transparency, suggesting uses in optical and optoelectronic applications (Miao et al., 2020).

  • Aerobic degradation of adamantanes at highly acidic conditions : Investigates the biodegradation of adamantane derivatives by bacteria under acidic conditions, which is relevant for environmental applications and the study of hydrocarbon biodegradation (Ivanova et al., 2017).

properties

IUPAC Name

dimethyl adamantane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMDGBXGJKYMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327115
Record name Dimethyl 1,3-adamantanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,3-adamantanedicarboxylate

CAS RN

1459-95-6
Record name Dimethyl 1,3-adamantanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1,3-adamantanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an atmosphere of nitrogen, 10 mmole of 1,3-dicarboxyadamantane obtained by the method of Example 64 was dissolved in 10 ml of DMF. To the mixture, 30 mmole of thionyl chloride was added dropwise over 30 minutes and the mixture was heated to begin to reflux around the conclusion of addition. After refluxing for 2 hours, the mixture was cooled. To the mixture, 40 mmole of triethylamine was added followed by 22 mmole of methanol over 30 minutes while retaining the temperature of the mixture at 10° C. or less, and then stirred for more 2 hours. As a result, the conversion of 1, 3-dicarboxyadamantane was 99%, and 1,3-bis(methoxycarbonyl)adamantane (yield 95%) was formed.
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30 mmol
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22 mmol
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Synthesis routes and methods II

Procedure details

In the presence of an acid catalyst (p-toluenesulfonic acid), 1,3-dicarboxyadamantane obtained in Example 2 was allowed to react with an excess amount of methanol to give 1,3-dimethoxycarbonyladamantane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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